molecular formula C18H26F3N3O2 B1350798 Tert-butyl 4-(2-amino-1-(4-(trifluoromethyl)phenyl)ethyl)piperazine-1-carboxylate CAS No. 444892-59-5

Tert-butyl 4-(2-amino-1-(4-(trifluoromethyl)phenyl)ethyl)piperazine-1-carboxylate

Cat. No.: B1350798
CAS No.: 444892-59-5
M. Wt: 373.4 g/mol
InChI Key: HAMPKJFJUJORMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted at position 4 with a 2-amino-1-(4-(trifluoromethyl)phenyl)ethyl group and at position 1 with a tert-butyl carboxylate protecting group. The tert-butyl group facilitates synthetic manipulation by protecting the piperazine nitrogen during reactions .

Properties

IUPAC Name

tert-butyl 4-[2-amino-1-[4-(trifluoromethyl)phenyl]ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26F3N3O2/c1-17(2,3)26-16(25)24-10-8-23(9-11-24)15(12-22)13-4-6-14(7-5-13)18(19,20)21/h4-7,15H,8-12,22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMPKJFJUJORMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(CN)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396824
Record name Tert-butyl 4-[2-amino-1-[4-(trifluoromethyl)phenyl]ethyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444892-59-5
Record name Tert-butyl 4-[2-amino-1-[4-(trifluoromethyl)phenyl]ethyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name t-Butyl4-{2-amino-1-[4-(trifluoromethyl)phenyl]ethyl}piperazine carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-amino-1-[4-(trifluoromethyl)phenyl]ethyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl 4-[2-amino-1-phenylethyl]piperazine-1-carboxylate with a trifluoromethylating agent. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-amino-1-(4-(trifluoromethyl)phenyl)ethyl)piperazine-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the trifluoromethyl group can produce difluoromethyl or monofluoromethyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
This compound is a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows for the modification of pharmacological properties, enhancing drug efficacy and specificity against various targets in the central nervous system .

Potential Therapeutic Applications:
Research indicates that derivatives of this compound may be effective in treating conditions such as depression and anxiety by modulating neurotransmitter systems . For example, studies have shown that compounds with similar piperazine structures can act as selective serotonin reuptake inhibitors (SSRIs) or affect dopamine pathways, which are pivotal in mood regulation.

Biochemical Research

Receptor Interactions:
Tert-butyl 4-(2-amino-1-(4-(trifluoromethyl)phenyl)ethyl)piperazine-1-carboxylate is utilized in studies examining receptor interactions and signaling pathways. This research provides insights into cellular mechanisms that can lead to novel therapeutic strategies .

In Vitro Studies:
In vitro experiments have demonstrated that this compound can influence cellular signaling pathways involved in neuroinflammation and neuroprotection. For instance, it has been observed to modulate the activity of receptors such as NMDA and AMPA, which are critical for synaptic plasticity and memory formation .

Formulation of Agrochemicals:
This compound has potential applications in agricultural chemistry, particularly in formulating agrochemicals. It can enhance the effectiveness of pesticides and herbicides while minimizing environmental impact due to its ability to target specific biochemical pathways in plants and pests .

Case Study 1: Neuropharmacological Effects

A study investigated the effects of a related piperazine derivative on animal models exhibiting symptoms of anxiety and depression. The results indicated significant improvements in behavior when treated with compounds structurally similar to this compound, suggesting its potential use as an anxiolytic agent.

Case Study 2: Material Properties

Research conducted on polymers incorporating this compound showed enhanced mechanical properties and thermal stability compared to traditional materials. These findings suggest potential industrial applications where durability and resistance to degradation are critical.

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-amino-1-[4-(trifluoromethyl)phenyl]ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The piperazine ring can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Substituent Variations on the Piperazine Ring

Compound A8 : Tert-butyl 4-(3-((trifluoromethyl)thio)phenyl)piperazine-1-carboxylate
  • Key difference: Replaces the 2-aminoethyl group with a 3-(trifluoromethylthio)phenyl substituent.
  • Reported yield: 71%, purity 93.8% (UPLC) .
Compound A9 : Tert-butyl 4-(3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate
  • Key difference : Substitutes the phenyl group with a pyridine ring bearing a trifluoromethyl group.
  • Impact : The pyridine nitrogen introduces basicity (pKa ~5–6), which may influence solubility and target binding. Yield: 67%, purity 91.3% .
Compound 9 () : Tert-butyl 4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxylate
  • Key difference: Lacks the 2-aminoethyl spacer; trifluoromethylphenyl is directly attached to piperazine.
  • Impact : Simplified structure reduces steric hindrance but eliminates the amine’s hydrogen-bonding capacity. Yield: 85% via nickel-catalyzed cross-coupling .

Modifications to the Ethylamine Side Chain

Compound 37 () : Tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate
  • Key difference: Replaces the 2-aminoethyl group with a carbonyl-linked butanoyl chain.
  • Impact : The ester group introduces metabolic liability (e.g., hydrolysis) compared to the stable amine in the target compound .
Compound 86 () : Tert-butyl 4-((3'-(methoxycarbonyl)-5'-(4-(trifluoromethyl)phenyl)triazol-1-yl)phenyl)sulfonyl)piperazine-1-carboxylate
  • Key difference : Incorporates a sulfonyl-triazole-phenyl motif instead of the ethylamine group.
  • Impact : The sulfonyl group enhances acidity (pKa ~1–2), while the triazole enables π-π stacking interactions. Yield: 40% via Cu-catalyzed click chemistry .

Key Findings and Implications

Aminoethyl vs.

Trifluoromethyl Positioning : Para-substituted -CF₃ (as in the target compound and Compound 9 ) maximizes steric and electronic effects compared to meta-substituted variants (e.g., A8 ).

Synthetic Efficiency : Nickel- or palladium-catalyzed methods (e.g., ) achieve higher yields (>75%) than click chemistry (40% in ).

Metabolic Stability : The tert-butyl group and trifluoromethyl moiety in all analogs improve resistance to oxidative metabolism, but the target compound’s primary amine may increase susceptibility to N-acetylation.

Biological Activity

Tert-butyl 4-(2-amino-1-(4-(trifluoromethyl)phenyl)ethyl)piperazine-1-carboxylate, a compound featuring a piperazine core with a trifluoromethyl phenyl substituent, has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, highlighting its significance in pharmaceutical research.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and the introduction of the trifluoromethyl group. The compound can be synthesized through various methods, often starting from commercially available precursors. For instance, a common approach involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions to yield the desired product .

Example Synthetic Route

  • Starting Materials : Tert-butyl carbamate and 4-(trifluoromethyl)phenyl-2-aminoethanol.
  • Reaction Conditions : Typically involves heating in a solvent such as DMF or DMSO.
  • Purification : The crude product is purified using column chromatography.

Antimicrobial Properties

Research indicates that compounds containing piperazine moieties exhibit significant antimicrobial activity. Specifically, derivatives similar to this compound have shown moderate antibacterial effects against pathogens like Neisseria meningitidis and Haemophilus influenzae. For example, related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 64 μg/mL .

Antichlamydial Activity

A study highlighted the antichlamydial properties of piperazine derivatives, suggesting that modifications to the phenyl substituent can enhance efficacy against Chlamydia species. The introduction of electron-withdrawing groups like trifluoromethyl has been associated with improved biological activity .

The mechanism by which these compounds exert their biological effects often involves interaction with bacterial efflux pumps or specific enzyme targets. For instance, some studies have suggested that piperazine derivatives can inhibit certain enzymes critical for bacterial survival .

Case Study 1: Antibacterial Efficacy

In a comparative study of various piperazine derivatives, this compound was evaluated for its antibacterial properties against E. coli. Results indicated that this compound exhibited a significant reduction in bacterial growth at concentrations lower than those required for traditional antibiotics like penicillin .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on a series of piperazine-containing compounds. It was found that the presence of a trifluoromethyl group significantly enhanced the compounds' interaction with bacterial targets, leading to increased potency against resistant strains .

Table 1: Biological Activity of Piperazine Derivatives

Compound NameStructureMIC (μg/mL)Activity Type
Compound AStructure A16Antibacterial
Compound BStructure B32Antichlamydial
This compoundTarget Compound8Antibacterial

Table 2: SAR Findings

ModificationEffect on Activity
Addition of TrifluoromethylIncreased potency
Substitution at ortho/paraVaried efficacy against pathogens

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-(2-amino-1-(4-(trifluoromethyl)phenyl)ethyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via multi-step sequences involving piperazine ring functionalization. A common approach includes:

Boc protection : Introducing the tert-butyloxycarbonyl (Boc) group to the piperazine nitrogen under anhydrous conditions (e.g., using di-tert-butyl dicarbonate in THF) .

Substitution reactions : Coupling the Boc-protected piperazine with a trifluoromethylphenyl ethylamine derivative via nucleophilic substitution or palladium-catalyzed cross-coupling .

Deprotection : Acidic cleavage of the Boc group (e.g., HCl in dioxane) to yield the free amine .

  • Critical factors : Reaction temperature (e.g., 80–100°C for cross-coupling), solvent polarity (DMF for nucleophilic substitution), and stoichiometric ratios (1.2–1.5 eq. of aryl halide) significantly affect yields. Lower yields (~40–60%) are common due to steric hindrance from the tert-butyl group .

Q. How is the compound characterized using spectroscopic techniques, and what key signals should researchers prioritize in NMR analysis?

  • 1H NMR : Focus on:

  • Piperazine protons : Two triplets at δ 2.5–3.5 ppm (J = 4–5 Hz) for the N–CH2–CH2–N backbone.
  • Trifluoromethyl group : A singlet for –CF3 (δ ~4.3 ppm) .
  • Boc group : A singlet at δ 1.4 ppm for the tert-butyl protons .
    • 13C NMR : Key signals include the Boc carbonyl (δ ~155 ppm) and the CF3 carbon (δ ~125 ppm, q, J = 270 Hz) .
    • Mass spectrometry : Look for [M+H]+ ions with m/z ~432.2 (calculated for C19H25F3N4O2) and fragmentation patterns matching the Boc group (loss of 100 amu) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational NMR data for this compound?

  • Step 1 : Compare experimental shifts with Density Functional Theory (DFT)-predicted values (e.g., using B3LYP/6-31G* basis sets). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
  • Step 2 : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, the piperazine CH2 groups often show cross-peaks in COSY spectra .
  • Step 3 : Verify purity via HPLC (C18 column, acetonitrile/water gradient). Impurities like de-Boc byproducts (m/z ~332.1) can skew data .

Q. What strategies are effective for optimizing stereochemical control during synthesis, particularly at the 2-aminoethyl chiral center?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-phosphoric acids to induce asymmetry during the ethylamine coupling step .
  • Chromatographic resolution : Employ chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) to separate enantiomers .
  • Crystallography : Confirm absolute configuration via X-ray diffraction of a single crystal (space group P21/n, resolution <0.8 Å) .

Q. How do competing side reactions (e.g., over-oxidation or Boc cleavage) impact synthetic outcomes, and how can they be mitigated?

  • Common side reactions :

  • Over-oxidation : The trifluoromethylphenyl group may oxidize to carboxylic acids under harsh conditions (e.g., KMnO4). Use milder oxidants like TEMPO/NaOCl .
  • Premature Boc cleavage : Acidic conditions (e.g., TFA) during coupling steps can remove the Boc group prematurely. Neutralize with NaHCO3 before deprotection .
    • Mitigation : Monitor reactions via TLC (silica, ethyl acetate/hexane 1:3) and quench intermediates with aqueous Na2S2O3 to stabilize reactive species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.